Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, has garnered interest for its potential use in various scientific research fields.
Mechanism of Action
Target of Action
The primary targets of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate are kinase enzymes . Kinases play a crucial role in cellular signaling, regulating various cellular activities such as cell growth, division, and metabolism. In particular, this compound has been used in the synthesis of inhibitors for LIMK1, MK2, and PIM kinases .
Mode of Action
This inhibition can lead to changes in cellular signaling pathways, potentially altering cell behavior .
Biochemical Pathways
The compound affects several biochemical pathways due to its inhibitory action on kinases. For instance, the inhibition of LIMK1 can disrupt actin polymerization, which is crucial for cell movement and structure . Similarly, the inhibition of MK2 and PIM kinases can affect various cellular processes, including cell growth and survival .
Pharmacokinetics
Its molecular weight of225.24 g/mol suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific kinases it inhibits. For example, inhibiting LIMK1 can prevent the metastatic potential of tumor cells where LIMK is over-expressed . Therefore, the compound could potentially be used in the development of anti-cancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluoro groups on the benzothiophene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing kinase inhibitors and other therapeutic agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Research: It serves as a scaffold for developing molecules with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
- 3-Amino-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester
Uniqueness
Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for certain applications in medicinal chemistry and material science, where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPUQPQQFRVVOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442110 |
Source
|
Record name | Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142363-99-3 |
Source
|
Record name | Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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